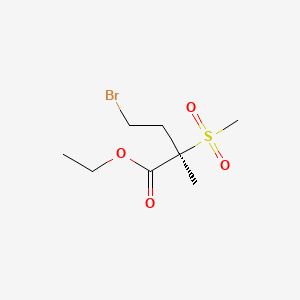

(R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

描述

(R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO4S and its molecular weight is 287.168. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a synthetic compound with potential applications in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrOS

- Molecular Weight : 287.171 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 393.0 ± 37.0 °C at 760 mmHg

- CAS Number : 1312478-47-9

The compound has been studied primarily for its inhibitory effects on the enzyme LpxC, which is critical in the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of LpxC disrupts bacterial membrane integrity, leading to cell death. The structure of this compound allows it to bind effectively to the active site of LpxC, demonstrating a strong structure-kinetic relationship that correlates with its biological efficacy.

Binding Interactions

The compound exhibits significant interactions with key amino acids in the active site of LpxC:

- Hydrogen Bonds : The sulfone moiety forms hydrogen bonds with lysine residues.

- Hydrophobic Interactions : Methyl groups engage in van der Waals contacts with hydrophobic residues.

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the butanoate chain significantly influence the potency and selectivity of the compound against LpxC. For instance, modifications to the methylsulfonyl group or the bromine atom can enhance binding affinity and residence time, thereby improving antibacterial activity.

| Compound | Residence Time (min) | Post-Antibiotic Effect (PAE) | IC (µM) |

|---|---|---|---|

| This compound | 41 | 4 h | <10 |

| PF5081090 | 30 | 1.26 h | >20 |

| PT913 | 124 | >4 h | <5 |

Case Studies

- In Vivo Efficacy Against Pseudomonas aeruginosa : In a mouse model, this compound demonstrated significant antibacterial activity against Pseudomonas aeruginosa infections. It was shown to effectively reduce bacterial load and improve survival rates compared to untreated controls .

- Pharmacokinetic Studies : Studies have highlighted that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life, making it a promising candidate for further development as an antibiotic .

- Toxicological Profile : Preliminary assessments indicate low cytotoxicity up to concentrations of 100 µM, suggesting that therapeutic doses may be safely administered without significant adverse effects on human cells .

属性

IUPAC Name |

ethyl (2R)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151546 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312478-48-0 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312478-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。